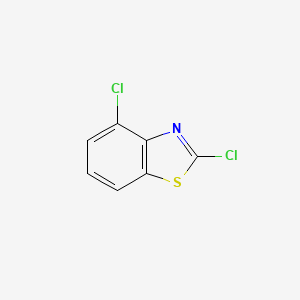

2,4-Dichlorobenzothiazole

概要

説明

2,4-Dichlorobenzothiazole is an aromatic heterocyclic compound with the molecular formula C7H3Cl2NS. It is a derivative of benzothiazole, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzothiazole can be synthesized through several methods. One common method involves the diazotization of 2-amino-4-chlorobenzothiazole in hydrochloric acid, followed by conversion into 4-chloro-2-hydroxybenzothiazole. This intermediate can then be hydrolyzed with alcoholic hydrochloric acid or reacted with an alkali metal alkoxide, followed by hydrolysis of the 4-chloro-2-alkoxy-benzothiazole .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting benzothiazole with cuprous chloride. This reaction yields this compound as the primary product .

化学反応の分析

Substitution Reactions

The chlorine atoms at the 2- and 4-positions undergo nucleophilic substitution under controlled conditions. Key reactions include:

Hydrolysis

Hydrolysis in acidic or alkaline media yields hydroxy derivatives:

- With HCl/EtOH : Forms 4-chloro-2-hydroxybenzothiazole as the primary product .

- With NaOH : Produces 2,4-dihydroxybenzothiazole via dechlorination .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (alcoholic) | Reflux, 3–5 h | 4-Chloro-2-hydroxybenzothiazole | 70–80% | |

| NaOH (aqueous) | 100°C, 12 h | 2,4-Dihydroxybenzothiazole | 65% |

Alkoxy/Amino Substitution

Alkoxides or amines selectively displace chlorine atoms:

- Methoxide (NaOMe) : Substitutes the 2-Cl to form 2-methoxy-4-chlorobenzothiazole .

- Aniline : Yields 2-anilino-4-chlorobenzothiazole under catalytic conditions .

Oxidation

Controlled oxidation with peroxides modifies the thiazole ring:

- H₂O₂/CH₃COOH : Converts the thiazole sulfur to sulfoxide or sulfone derivatives.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | RT, 6 h | 2,4-Dichlorobenzothiazole sulfoxide | Partial conversion |

Reduction

Catalytic hydrogenation or LiAlH₄ reduces the thiazole ring:

- H₂/Pd-C : Cleaves the C–S bond to form 2,4-dichloroaniline .

- LiAlH₄ : Produces 2,4-dichlorobenzothiazoline .

Coupling Reactions

This compound participates in cross-coupling reactions:

- Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form 2-aryl-4-chlorobenzothiazoles .

- Ullmann Coupling : With Cu catalysis, forms biaryl derivatives .

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 2-(4-Methylphenyl)-4-chlorobenzothiazole | 85% |

Cyclization and Functionalization

- Schiff Base Formation : Condenses with aldehydes (e.g., 4-acetamidobenzaldehyde) to form tridentate ligands .

- Radical Reactions : Alkyl radicals trigger ring-opening and re-cyclization to fused heterocycles .

Thermal and Stability Data

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

2,4-Dichlorobenzothiazole serves as an important intermediate in the synthesis of a variety of organic compounds. It is utilized in the production of benzothiazole derivatives, which are crucial for developing pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations such as substitution, oxidation, and reduction to yield diverse products:

| Reaction Type | Products |

|---|---|

| Substitution | Various substituted benzothiazoles |

| Oxidation | Sulfoxides or sulfones |

| Reduction | Amines or other reduced derivatives |

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent .

Anti-Tubercular Properties

The compound has also been identified as having anti-tubercular activity. It targets the enzyme DprE1 in Mycobacterium tuberculosis, inhibiting cell wall synthesis and leading to bacterial death. This mechanism highlights its potential role in developing new treatments for tuberculosis.

Medicinal Applications

Pharmaceutical Development

This compound is being explored for its potential in drug development. Its derivatives have been synthesized and tested for anticancer properties. Studies have shown that certain modified benzothiazole compounds exhibit selective cytotoxicity against various cancer cell lines, including non-small cell lung cancer and breast cancer . The modifications enhance their efficacy, making them promising candidates for further research.

Industrial Applications

Use in Manufacturing

In addition to its roles in research and medicine, this compound is utilized in industrial applications. It is employed in the production of rubber accelerators and dyes. Its chemical stability and reactivity make it suitable for these applications, contributing to the manufacturing of high-performance materials .

Case Studies

- Antibacterial Efficacy Study

-

Anti-Tuberculosis Research

- In a pharmacological study, this compound was shown to inhibit the growth of Mycobacterium tuberculosis by targeting DprE1. This discovery opens avenues for developing new anti-tuberculosis drugs that could be more effective against resistant strains.

- Cancer Research

作用機序

The mechanism of action of 2,4-Dichlorobenzothiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These interactions disrupt essential cellular processes, leading to antimicrobial effects .

類似化合物との比較

2,6-Dichlorobenzothiazole: Similar in structure but with chlorine atoms at the 2 and 6 positions.

2-Chlorobenzothiazole: Contains a single chlorine atom at the 2 position.

Benzothiazole: The parent compound without any chlorine substituents

Uniqueness: 2,4-Dichlorobenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other benzothiazole derivatives may not be as effective.

生物活性

2,4-Dichlorobenzothiazole (DCBT) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of DCBT, including its anticancer properties, antimicrobial effects, and potential toxicological implications.

Chemical Structure and Properties

DCBT belongs to the benzothiazole family, characterized by a thiazole ring fused to a benzene ring with two chlorine substituents at the 2 and 4 positions. This configuration influences its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including DCBT, as anticancer agents. The following table summarizes findings related to the anticancer activity of DCBT and its derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 2.41 | Induction of apoptosis through caspase activation |

| MCF-7 (breast cancer) | 4.31 | Inhibition of cell proliferation | |

| A549 (lung cancer) | 5.00 | Disruption of cell cycle progression |

Research indicates that DCBT exhibits considerable antiproliferative effects against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that DCBT derivatives showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin, indicating strong potential for further development in cancer therapy .

Antimicrobial Activity

DCBT has also been evaluated for its antimicrobial properties. The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. The following table summarizes the antimicrobial activity of DCBT:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 50 | Bactericidal |

| Escherichia coli | 100 | Bacteriostatic |

| Candida albicans | 75 | Antifungal |

Studies indicate that DCBT exhibits bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus, while also demonstrating antifungal properties against Candida albicans .

Toxicological Implications

Despite its promising biological activities, DCBT raises concerns regarding its toxicity. In vitro micronucleus tests have revealed that DCBT can induce genotoxic effects at certain concentrations, leading to an increase in micronucleated cells. This suggests potential risks associated with exposure to DCBT in both industrial and environmental contexts .

Case Studies

- Anticancer Efficacy : A study conducted by Ma et al. explored the anticancer efficacy of various benzothiazole derivatives, including DCBT. The results indicated significant inhibition of cell proliferation in multiple cancer cell lines, with specific emphasis on its mechanism involving procaspase-3 activation .

- Environmental Impact : Research on the environmental persistence of DCBT highlighted its potential as an endocrine disruptor when released into aquatic systems. The study noted that degradation products may retain biological activity, necessitating further investigation into their ecological effects .

特性

IUPAC Name |

2,4-dichloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWANONAOYNRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10189774 | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3622-30-8 | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。